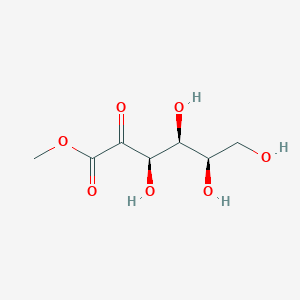
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
Overview
Description
Phosphorylcolamine, also known as 2-aminoethyl dihydrogen phosphate, is an organic compound belonging to the class of phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine. Phosphorylcolamine is a small molecule with the chemical formula C₂H₈NO₄P and a molecular weight of 141.063 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorylcolamine can be synthesized through the phosphorylation of ethanolamine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, phosphorylcolamine is produced using large-scale chemical reactors. The process involves the continuous addition of ethanolamine and the phosphorylating agent, followed by purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Phosphorylcolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted ethanolamine derivatives.
Scientific Research Applications
Phosphorylcolamine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phospholipids and other phosphorus-containing compounds.
Biology: It plays a role in cell membrane structure and function, being a component of phospholipids.
Medicine: Research has explored its potential as a therapeutic agent, although its efficacy and safety are still under investigation.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
Phosphorylcolamine exerts its effects by interacting with specific molecular targets. It is known to bind to protein kinase C beta type, influencing various cellular signaling pathways. This interaction can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Phosphorylcolamine is similar to other phosphoethanolamines, such as:
Phosphorylethanolamine: Another ethanolamine derivative used in phospholipid synthesis.
Phosphocholine: A compound involved in the synthesis of phosphatidylcholine, a major component of cell membranes.
Uniqueness: Phosphorylcolamine is unique due to its specific role in cellular signaling and its potential therapeutic applications. Unlike other phosphoethanolamines, it has been studied for its interaction with protein kinase C beta type, making it a compound of interest in biomedical research .
Properties
IUPAC Name |
3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTDWEKYWTXJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636457 | |
| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-58-5 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 12491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5409-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[4-(Methylamino)benzoyl]-l-glutamic acid](/img/structure/B32035.png)












